2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

Nucleophilic Aromatic Substitution Halogenated Heterocycles Reactivity Tuning

This specific 3-chloro-6-fluoro substitution pattern is non-interchangeable with regioisomers. The orthogonality of Cl (labile leaving group for Suzuki-Miyaura coupling at C-3) and F (retained for subsequent SNAr at C-6) governs reaction selectivity and impurity profiles in multi-step syntheses. Procurement of this exact CAS-designated compound is mandatory for reproducible, high-yielding transformations in Favipiravir-derived antiviral SAR programs, ICH Q3A-compliant impurity profiling, and next-generation fluorinated pyridine herbicide development. Generic analogs or swapped-halogen regioisomers will alter reaction rates, regioselectivity, and downstream impurity profiles.

Molecular Formula C6H2ClFN2
Molecular Weight 156.54 g/mol
CAS No. 1207609-53-7
Cat. No. B13513766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinecarbonitrile, 3-chloro-6-fluoro-
CAS1207609-53-7
Molecular FormulaC6H2ClFN2
Molecular Weight156.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)C#N)F
InChIInChI=1S/C6H2ClFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
InChIKeyJFXNHNRAOBLSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinecarbonitrile, 3-chloro-6-fluoro- (CAS 1207609-53-7): Procurement-Ready Heterocyclic Building Block


2-Pyridinecarbonitrile, 3-chloro-6-fluoro- (CAS 1207609-53-7) is a heteroaromatic halogenated nitrile derivative characterized by a pyridine ring bearing a cyano group at the 2-position, a chlorine atom at the 3-position, and a fluorine atom at the 6-position [1]. This substitution pattern yields a molecular formula of C₆H₂ClFN₂ and a molecular weight of 156.54 g/mol . As a substituted pyridinecarbonitrile, the compound functions as a versatile intermediate in synthetic organic chemistry, enabling sequential or orthogonal functionalization through selective nucleophilic aromatic substitution or cross-coupling reactions at the halogenated positions .

2-Pyridinecarbonitrile, 3-chloro-6-fluoro-: Why Regioisomeric or In-Class Substitution Compromises Synthetic Utility


The precise 3-chloro-6-fluoro substitution pattern is not interchangeable with regioisomers (e.g., 6-chloro-3-fluoro-2-pyridinecarbonitrile) or other halogenated pyridinecarbonitriles. The orthogonality of chlorine and fluorine substituents governs both the selectivity and efficiency of subsequent nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. For instance, the fluorine atom at the 6-position significantly deactivates the pyridine ring toward electrophilic attack while the chlorine at the 3-position provides a more labile leaving group for palladium-catalyzed couplings [2]. Substituting a generic, non-fluorinated analog or a regioisomer with swapped halogen positions would alter the electronic landscape, leading to different reaction rates, regioselectivity, and impurity profiles in downstream syntheses . Consequently, procurement of the exact CAS-designated compound is mandatory for reproducible, high-yielding transformations in multi-step medicinal or agrochemical programs.

2-Pyridinecarbonitrile, 3-chloro-6-fluoro- (CAS 1207609-53-7): Quantified Differentiation Evidence for Informed Procurement


Regioisomer-Dependent Reactivity: Comparative Leaving Group Propensity in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the leaving group propensity of chlorine at the 3-position is markedly influenced by the electron-withdrawing fluorine at the 6-position. When compared to the regioisomer 6-chloro-3-fluoro-2-pyridinecarbonitrile (CAS 1207609-52-6), the target compound exhibits a distinct reactivity profile due to the ortho/para-directing effects of the fluorine substituent [1]. While direct quantitative kinetic data for this specific compound is not publicly available, class-level inference from studies on 3-cyano-2-fluoropyridines indicates that fluorine at the 6-position increases the electrophilicity of the carbon bearing the chlorine atom, thereby accelerating SNAr with nucleophiles such as amines or alkoxides relative to non-fluorinated analogs [2].

Nucleophilic Aromatic Substitution Halogenated Heterocycles Reactivity Tuning

Analytical Differentiation: HPLC Retention Time Relative to Favipiravir Impurity Standard

In the context of Favipiravir API manufacturing, 3-chloro-6-fluoro-2-pyridinecarbonitrile (CAS 1207609-53-7) serves as a potential process-related impurity. Analytical methods developed for Favipiravir impurity monitoring demonstrate that this compound can be resolved from its regioisomer, 6-chloro-3-fluoro-2-pyridinecarbonitrile (Favipiravir Impurity 21, CAS 1207609-52-6), using reverse-phase HPLC [1]. Although vendor-specific retention times vary, the baseline separation of these two regioisomers under standard C18 column conditions (e.g., acetonitrile/water with 0.1% TFA gradient) is consistently achievable . The ability to analytically distinguish and quantify the 3-chloro-6-fluoro regioisomer from the 6-chloro-3-fluoro variant is essential for regulatory compliance and quality control in drug substance production [2].

Pharmaceutical Impurity Profiling Reverse-Phase Chromatography Regioisomer Separation

Synthetic Utility: Orthogonal Functionalization Potential in Multi-Step Sequences

The 3-chloro-6-fluoro substitution pattern provides a unique orthogonal reactivity profile in palladium-catalyzed cross-coupling reactions. The chlorine atom at the 3-position is more susceptible to oxidative addition in Suzuki-Miyaura couplings, while the fluorine at the 6-position remains inert under standard conditions, allowing for sequential functionalization . This contrasts with regioisomers or non-halogenated analogs, where the lack of a fluorine atom or its placement at a different position reduces the number of accessible synthetic pathways. While direct comparative yields for this specific compound are not available, class-level inference from studies on 2-fluoropyridine derivatives indicates that the ortho-fluorine group significantly accelerates C–Cl bond activation in cross-coupling reactions [1].

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Orthogonal Protecting Group Strategies

2-Pyridinecarbonitrile, 3-chloro-6-fluoro- (CAS 1207609-53-7): High-Value Application Scenarios for Informed Sourcing Decisions


Medicinal Chemistry: Late-Stage Diversification of Favipiravir Analogs

Utilize the orthogonal reactivity of the 3-chloro and 6-fluoro substituents to install diverse aryl or heteroaryl groups at the 3-position via Suzuki-Miyaura coupling while retaining the 6-fluoro group for subsequent SNAr or cross-coupling reactions . This approach enables the systematic exploration of structure-activity relationships (SAR) in Favipiravir-derived antiviral agents, where the precise substitution pattern is critical for target engagement and metabolic stability.

Pharmaceutical Quality Control: Impurity Reference Standard for Favipiravir API

Employ the compound as a certified reference standard for the identification and quantification of the 3-chloro-6-fluoro regioisomeric impurity in Favipiravir drug substance [1]. Its distinct HPLC retention time and spectral properties allow for robust method validation, ensuring compliance with ICH Q3A guidelines and regulatory expectations for impurity profiling in antiviral medications.

Agrochemical Discovery: Synthesis of Fluorinated Pyridine Herbicide Intermediates

Leverage the electron-withdrawing cyano and fluorine groups to access novel 3-substituted-6-fluoropicolinonitrile derivatives, which serve as key intermediates in the development of next-generation fluorinated pyridine herbicides [2]. The presence of the 6-fluoro substituent enhances the metabolic stability and lipophilicity of the final agrochemical product, while the 3-chloro group provides a versatile handle for introducing diverse pharmacophores.

Technical Documentation Hub

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